Cas no 1361541-55-0 (3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine)

3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine
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- インチ: 1S/C17H6Cl6N2O2/c18-7-1-9(15(22)13(20)3-7)11-5-24-6-12(17(11)25(26)27)10-2-8(19)4-14(21)16(10)23/h1-6H
- InChIKey: IFOOREHXWORFDX-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C1C=NC=C(C2C=C(C=C(C=2Cl)Cl)Cl)C=1[N+](=O)[O-])Cl)Cl
計算された属性
- 精确分子量: 481.853093 g/mol
- 同位素质量: 479.856044 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 2
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7
- XLogP3: 7.5
- 分子量: 482.9
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013031148-250mg |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine |
1361541-55-0 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A013031148-500mg |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine |
1361541-55-0 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
Alichem | A013031148-1g |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine |
1361541-55-0 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridineに関する追加情報
Introduction to 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine (CAS No. 1361541-55-0)
3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1361541-55-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitropyridines, which are known for their diverse applications in medicinal chemistry and material science. The structural features of 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine, particularly the presence of multiple chlorine substituents and a nitro group, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials.
The molecular structure of 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine consists of a pyridine core substituted with two chlorophenyl groups at the 2- and 5-positions and a nitro group at the 4-position. The extensive chlorination enhances the electrophilicity of the aromatic rings, making the compound highly reactive in various chemical transformations. This reactivity has been exploited in multiple synthetic pathways, enabling the construction of intricate molecular architectures. The compound’s stability under various conditions further adds to its utility in both laboratory-scale synthesis and industrial applications.
In recent years, 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine has been studied for its potential applications in pharmaceutical development. The nitro group in its structure can be reduced to an amine, introducing a polar functional group that can enhance binding affinity to biological targets. This transformation has been explored in the design of novel bioactive molecules targeting neurological disorders, cancer therapeutics, and infectious diseases. The chlorophenyl substituents contribute to lipophilicity and metabolic stability, making this compound a promising scaffold for drug discovery.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine for drug-like properties. Molecular docking studies have identified this compound as a potential inhibitor of kinases and other enzymes involved in disease pathways. The ability to predict binding modes and interactions using high-throughput virtual screening has accelerated the process of identifying lead compounds for further optimization. These computational approaches have been complemented by experimental validation through X-ray crystallography and NMR spectroscopy.
The synthesis of 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine involves multi-step organic reactions that require precise control over reaction conditions. The chlorination step is particularly critical and often employs reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using nitric acid (HNO₃) in the presence of a sulfuric acid (H₂SO₄) catalyst. These synthetic protocols highlight the importance of optimizing reaction parameters to achieve high yields and purity.
One of the key challenges in working with 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine is its potential sensitivity to moisture and air oxidation. Proper storage conditions under inert atmospheres are essential to maintain its stability during long-term storage or repeated use. Advances in synthetic methodologies have introduced greener alternatives to traditional chlorination reagents, reducing environmental impact while maintaining high reaction efficiency. These innovations align with global efforts to promote sustainable chemistry practices.
The applications of 3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine extend beyond pharmaceuticals into materials science. Its electron-deficient structure makes it a candidate for use in organic electronics and photovoltaic devices. Research has demonstrated its role as an intermediate in synthesizing conjugated polymers that exhibit excellent charge transport properties. These materials are being explored for use in flexible electronics and next-generation solar cells.
In conclusion,3,5-Bis(2,3,5-trichlorophenyl)-4-nitropyridine(CAS No.1361541-55-0) is a versatile compound with significant potential across multiple scientific disciplines.
Its unique structural features make it valuable for drug discovery,
catalysis,
and advanced materials development.
Continued research into its applications will likely uncover new opportunities for innovation both in academia and industry.
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